

Application Notes and Protocols for NF-449 in Smooth Muscle Contraction Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

NF-449 is a potent and highly selective antagonist of the P2X1 purinergic receptor, an ATP-gated ion channel.[1][2][3] In smooth muscle tissues, the activation of P2X1 receptors by extracellular ATP leads to a rapid influx of cations, primarily Ca²⁺ and Na⁺, which triggers cellular depolarization and initiates the machinery of muscle contraction.[2] Due to its high affinity and selectivity for P2X1 receptors over other P2X and P2Y subtypes, **NF-449** serves as an invaluable pharmacological tool for elucidating the role of P2X1-mediated signaling in smooth muscle physiology and pathophysiology.[1][4] These notes provide detailed protocols and data for the application of **NF-449** in studying smooth muscle contraction.

Mechanism of Action

NF-449 acts as a competitive antagonist at the P2X1 receptor.[5] By binding to the receptor, it prevents ATP or other agonists from docking and activating the ion channel, thereby inhibiting the downstream signaling cascade that leads to smooth muscle contraction. Its subnanomolar potency at rat P2X1 receptors and picomolar potency at human P2X1 receptors, combined with a significantly lower affinity for other receptor subtypes, allows for precise dissection of P2X1-specific pathways.[1][5]



Data Presentation: Potency and Selectivity of NF-449

The following table summarizes the inhibitory potency of **NF-449** against various purinergic receptors, highlighting its selectivity for the P2X1 subtype.

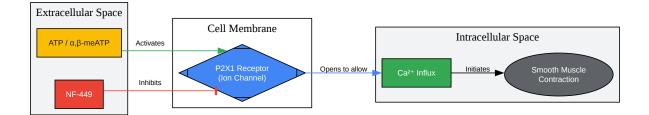
Receptor Subtype	Species/System	Potency (IC ₅₀ / pIC ₅₀)	Reference(s)
P2X1	Human (recombinant)	IC50: ~0.05 nM (pA2: 10.7)	[5]
P2X1	Human (recombinant)	IC50: ~1 nM	[4]
P2X1	Rat (recombinant)	pIC50: 9.54 (IC50: ~0.3 nM)	[1]
P2X1	Rat (native, vas deferens)	plC50: 7.15	[1]
P2X2	Human (recombinant)	IC50: ~1.5 μM	[4]
P2X3	Rat (native, guinea- pig ileum)	pIC₅o: 5.04	[1]
P2X7	Human (recombinant)	IC50: 40 μM	[5]
P2Y1	Rat (native, guinea- pig ileum)	plC₅o: 4.85	[1]
P2Y2	Rat (native, HEK 293 cells)	pIC50: 3.86	[1]

Note: pIC_{50} is the negative logarithm of the IC_{50} value. A higher pIC_{50} indicates greater potency.

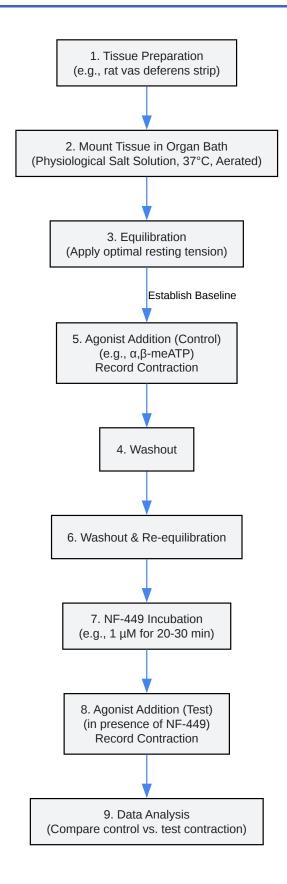
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the P2X1 receptor signaling pathway in smooth muscle contraction and a typical experimental workflow for an ex vivo contraction assay using **NF-449**.









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References

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- 5. NF449, a novel picomolar potency antagonist at human P2X1 receptors PubMed [pubmed.ncbi.nlm.nih.gov]
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